3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,4-dimethylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,4-dimethylphenyl)propanamide, also known as CDPP, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,4-dimethylphenyl)propanamide is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators. This compound has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, this compound has been shown to exhibit anti-convulsant effects by reducing seizure activity.
Advantages and Limitations for Lab Experiments
One advantage of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,4-dimethylphenyl)propanamide is its potential as a therapeutic agent for various diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, this compound has not yet undergone extensive preclinical and clinical trials, which limits its potential for clinical use.
Future Directions
For 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,4-dimethylphenyl)propanamide research include investigating its potential as a therapeutic agent for various diseases, optimizing its mechanism of action, and conducting preclinical and clinical trials to assess its safety and efficacy. Additionally, further studies are needed to investigate the potential of this compound as a drug delivery system for other therapeutic agents.
Synthesis Methods
The synthesis of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,4-dimethylphenyl)propanamide involves the reaction of 2-chlorobenzohydrazide with 2,4-dimethylphenylacetic acid in the presence of polyphosphoric acid and phosphorus oxychloride. The resulting intermediate is then reacted with 2-chloro-1,3-dimethylimidazolinium chloride and sodium azide to yield this compound.
Scientific Research Applications
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,4-dimethylphenyl)propanamide has been found to exhibit a wide range of potential therapeutic applications, including anti-inflammatory, anti-tumor, and anti-convulsant properties. Several studies have investigated the potential of this compound as a therapeutic agent for various diseases such as cancer, epilepsy, and inflammation.
properties
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-12-7-8-16(13(2)11-12)21-17(24)9-10-18-22-19(23-25-18)14-5-3-4-6-15(14)20/h3-8,11H,9-10H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPYJEZIUFFLKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.